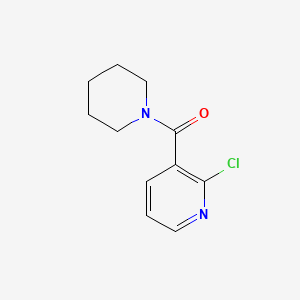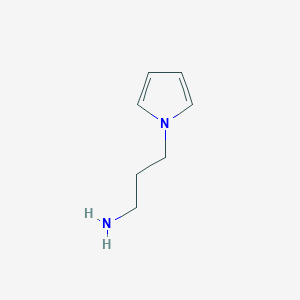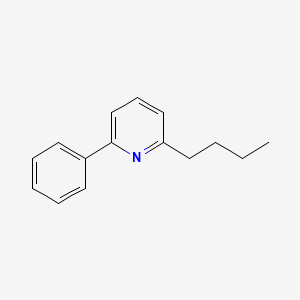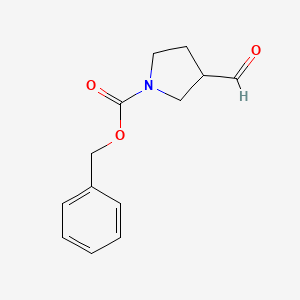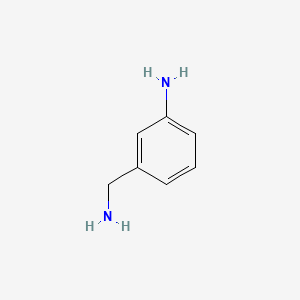
Benzyl hydrazinecarbodithioate
概要
説明
Benzyl hydrazinecarbodithioate is an organic compound that belongs to the class of hydrazinecarbodithioates. These compounds are characterized by the presence of a hydrazine group bonded to a carbodithioate moiety. This compound is known for its potential biological activities and has been the subject of various quantum chemical computations and experimental studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl hydrazinecarbodithioate typically involves the reaction of benzyl chloride with hydrazine hydrate in the presence of potassium hydroxide, followed by the addition of carbon disulfide. The reaction is carried out in an ethanol medium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Benzyl hydrazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted this compound derivatives.
科学的研究の応用
Benzyl hydrazinecarbodithioate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of benzyl hydrazinecarbodithioate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound has been shown to inhibit cyclin-dependent kinase-2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
類似化合物との比較
S-benzyl dithiocarbazate: Shares a similar backbone structure and exhibits comparable biological activities.
Benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate: A Schiff base derivative with enhanced biological properties.
Uniqueness: Benzyl hydrazinecarbodithioate is unique due to its versatile reactivity and ability to form stable metal complexes.
特性
IUPAC Name |
benzyl N-aminocarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAPOZNYUAPWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405638 | |
| Record name | Benzyl hydrazinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-31-2 | |
| Record name | NSC244036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl hydrazinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational methods have been used to study Benzyl Hydrazinecarbodithioate and what properties were investigated?
A1: Researchers have employed a range of computational methods to investigate this compound. These include Density Functional Theory (DFT) using the B3LYP functional, Hartree-Fock (HF) methods, and semi-empirical methods such as MNDO, PM3, AM1, RM1, PM6, and PM7. [] These methods were used in conjunction with the 6-311G(3df,3pd) basis set to explore various properties of the molecule. These properties include structural parameters, electronegativity (χ), hardness (η), softness (S), HOMO-LUMO energy gap, ionization potential (I), Hirshfeld surface analysis, and molecular electrostatic potential (MEP) analysis. [] Furthermore, theoretical infrared frequencies were obtained using the DFT/B3LYP approach. The results from these theoretical calculations were then compared to experimental data, revealing a good agreement between them. []
Q2: Can you elaborate on the synthesis of derivatives incorporating this compound and the resulting structures?
A2: Researchers successfully synthesized a series of novel p-tert-butyldihomooxacalix[4]arene mono-Schiff bases. This was achieved through a condensation reaction between p-tert-butyldihomooxacalix[4]arene O-alkoxy-substituted benzaldehydes and this compound. [] This reaction led to the formation of dithiocarbonylhydrazones. [] Furthermore, reacting p-tert-butyldihomooxacalix[4]arene mono-substituted benzaldehydes with various N,N′-alkylenebis(hydrazinecarbothioamides) yielded intriguing dithiosemicarbazone-bridged bis(p-tert-butyldihomooxacalix[4]arenes). [] These synthetic approaches demonstrate the versatility of this compound as a building block for creating diverse molecular structures with potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


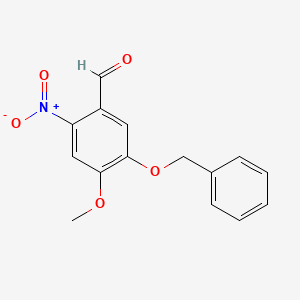
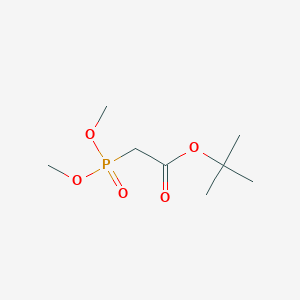
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

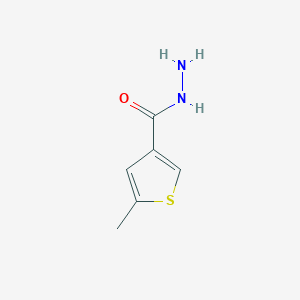
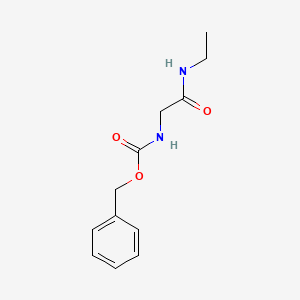
![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)
